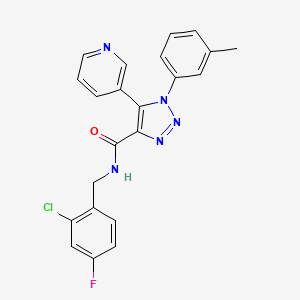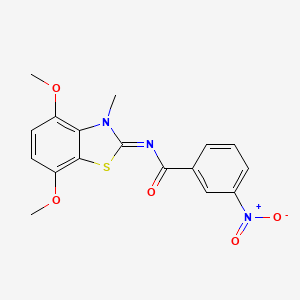
Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves interactions between specific acetate derivatives and various arylidinemalononitrile derivatives in solutions like ethanol/TEA at room temperature, leading to the formation of complex structures such as ethyl iminothiazolopyridine-4-carboxylate and amino-imino derivatives. These processes highlight the reactivity of the furan and benzothiazole moieties under mild conditions (Mohamed, 2014).
Molecular Structure Analysis
Molecular structure determinations of similar compounds, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, reveal associations via hydrogen bonding, indicating the potential for complex intermolecular interactions within related molecules. These analyses are crucial for understanding the compound's reactivity and binding capabilities (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
The reactivity of furan-2-carbonyl chloride with various reactants, leading to the formation of thioamides and subsequent oxidization to produce compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrates the versatile chemical behavior and potential for electrophilic substitution reactions within this class of compounds (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
Investigations into the physical properties, such as crystalline structure and hydrogen bonding patterns, of related molecules offer insights into the stability and solubility of ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate. These aspects are essential for its application in further chemical syntheses and material science (Lynch & Mcclenaghan, 2004).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards electrophiles and the potential for forming diverse derivatives, underscore the compound's utility in synthetic organic chemistry. The ability to undergo transformations such as nitration, bromination, and acylation expands its application in creating novel compounds with varied biological and chemical properties (Aleksandrov & El’chaninov, 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of novel compounds related to Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate, emphasizing their potential antimicrobial activities. For example, the synthesis of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones involved converting Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into a series of compounds that were screened for antimicrobial activity, highlighting the relevance of such structures in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Analytical and Spectral Studies
The study of furan ring-containing organic ligands, including compounds related to this compound, has been significant in understanding their chelating properties and potential antimicrobial activities. The synthesis and characterization of such ligands, and their metal complexes, provide insights into their structural properties and biological activities, contributing to the development of new materials with potential applications in biomedicine and materials science (Patel, 2020).
Anticancer and Immunomodulatory Activities
Compounds structurally related to this compound have been evaluated for their potential anticancer and immunomodulatory activities. For instance, derivatives of Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate showed significant inhibitory effects on LPS-stimulated NO generation, indicating potential applications in cancer therapy and immune response modulation (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Novel Synthetic Pathways and Biological Evaluation
The development of novel synthetic pathways for related compounds has led to the discovery of new molecules with potential biological activities. For example, the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives demonstrated operational simplicity and environmentally benign conditions, with the synthesized compounds showing promising antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Mechanism of Action
Target of action
Furan derivatives have been found to interact with a variety of targets in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Furan derivatives have been found to affect a wide range of biochemical pathways due to their broad range of potential targets .
Pharmacokinetics
The presence of the furan ring in the molecule could potentially improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Furan derivatives have been found to have a wide range of effects, including antibacterial, antifungal, antiviral, and antineoplastic activities .
properties
IUPAC Name |
ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-3-21-15(20)10-6-7-11-13(9-10)23-16(18(11)2)17-14(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBEXZVVJLYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)


![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)
![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
